1-Chloro-2-butyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

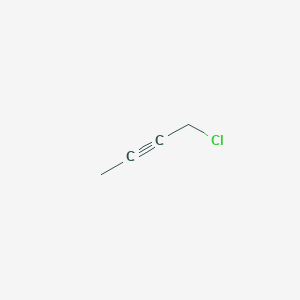

1-Chloro-2-butyne is a useful research compound. Its molecular formula is C4H5Cl and its molecular weight is 88.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Chloro-2-butyne is characterized by its alkyne structure, which makes it a reactive compound suitable for various chemical transformations. It is a colorless to pale yellow liquid that can be hazardous due to its lachrymatory properties, which can irritate the eyes and respiratory system .

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of linagliptin, a medication used for managing type 2 diabetes. Linagliptin functions as a DPP-4 inhibitor, helping to regulate blood sugar levels by increasing insulin secretion and decreasing glucagon levels post meals .

Synthesis of Other Bioactive Compounds

Beyond linagliptin, this compound can be utilized in synthesizing other bioactive molecules, making it a valuable synthon in medicinal chemistry. Its ability to participate in nucleophilic substitutions and coupling reactions expands its utility in creating complex organic structures .

Organic Synthesis Applications

Bifunctional Synthon

this compound acts as a bifunctional synthon in organic synthesis. It can undergo various reactions such as:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of alcohols or amines.

- Alkyne Coupling Reactions : It can participate in coupling reactions to form larger alkyne compounds.

This versatility allows chemists to construct complex molecules efficiently .

Environmental Considerations

The production methods for this compound often focus on sustainability, utilizing waste materials from other chemical processes. For instance, recent methods have employed waste liquids from rubber production as starting materials for synthesizing related compounds like 2-butyne-1-ol, showcasing an environmentally friendly approach to chemical synthesis .

Case Study: Synthesis of Linagliptin

A detailed study highlighted the synthetic pathway involving this compound as an essential intermediate for linagliptin. The process involves multiple steps:

- Nucleophilic Substitution : The chlorine atom is substituted by an amine group.

- Formation of Key Intermediates : Subsequent reactions yield intermediates that undergo further transformations to produce linagliptin.

- Yield and Purity Analysis : The method demonstrated high yields (over 88%) and purities (96-98%) of the final product, underscoring the efficiency of using this compound in pharmaceutical synthesis .

Research on Environmental Impact

Research has focused on the environmental implications of using waste materials for synthesizing this compound derivatives. By employing waste from rubber production, researchers have minimized resource consumption while achieving high product yields. This approach not only reduces waste but also aligns with green chemistry principles aimed at sustainability .

Propiedades

Número CAS |

3355-17-7 |

|---|---|

Fórmula molecular |

C4H5Cl |

Peso molecular |

88.53 g/mol |

Nombre IUPAC |

1-chlorobut-2-yne |

InChI |

InChI=1S/C4H5Cl/c1-2-3-4-5/h4H2,1H3 |

Clave InChI |

OKWUYBGGPXXFLS-UHFFFAOYSA-N |

SMILES |

CC#CCCl |

SMILES canónico |

CC#CCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.